Standard Enthalpy of Formation: K₂SnF₆ Occupies a Distinct Thermochemical Niche Between Ge and Pb Analogs
Solution calorimetry yields a standard enthalpy of formation ΔHf°(K₂SnF₆, c) = –2 575 kJ mol⁻¹ at 25 °C. This value lies 28 kJ mol⁻¹ less exothermic than the germanium congener K₂GeF₆ (–2 603 kJ mol⁻¹) and 366 kJ mol⁻¹ more exothermic than the lead analog K₂PbF₆ (–2 209 kJ mol⁻¹), quantitatively mapping the inert‑pair effect across Group 14 [1].
| Evidence Dimension | Standard enthalpy of formation (ΔHf°, kJ·mol⁻¹) |
|---|---|
| Target Compound Data | –2 575 (K₂SnF₆, crystalline) |
| Comparator Or Baseline | K₂GeF₆: –2 603; K₂PbF₆: –2 209 |
| Quantified Difference | ΔΔHf° = +28 vs. K₂GeF₆; –366 vs. K₂PbF₆ |
| Conditions | Solution calorimetry; K₂MF₆(c) → MF₂(c) + 2 KF(c) + F₂(g); 25 °C |
Why This Matters
The intermediate thermochemical stability of K₂SnF₆ makes it more resistant to reductive decomposition than K₂PbF₆ while being synthetically more accessible than K₂GeF₆, directly impacting shelf‑life and high‑temperature process windows.
- [1] K. G. G. Hopkins, P. G. Nelson. Comparison of the thermochemistry of the difluorides and potassium hexafluorometallates(IV) of the elements of the germanium triad with that of the elements of the nickel triad: a study of the inert-pair effect. J. Chem. Soc., Dalton Trans., 1984, 1393–1399. DOI: 10.1039/DT9840001393. View Source
